molecular formula C26H27NO B1163598 (6-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

(6-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B1163598
M. Wt: 369.5
InChI Key: GNPOOHZSCSYKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 210 6-ethylnaphthyl isomer involves the reaction of 6-ethylnaphthyl ketone with 1-pentyl-1H-indole-3-carboxylic acid. The reaction typically occurs under acidic conditions, with the use of a strong acid such as hydrochloric acid to catalyze the formation of the desired product . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of JWH 210 6-ethylnaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

JWH 210 6-ethylnaphthyl isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JWH 210 6-ethylnaphthyl isomer is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

JWH 210 6-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors, primarily the CB1 and CB2 receptors, in the central nervous system and peripheral tissues. The binding of the compound to these receptors activates intracellular signaling pathways, leading to various physiological and pharmacological effects. The compound mimics the action of endogenous cannabinoids, such as anandamide, by interacting with the same molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 210 6-ethylnaphthyl isomer is unique due to the specific positioning of the ethyl group on the naphthyl ring, which can influence its binding affinity and activity at cannabinoid receptors. This positional isomerism can result in different pharmacological profiles and metabolic pathways compared to other synthetic cannabinoids .

Properties

Molecular Formula

C26H27NO

Molecular Weight

369.5

IUPAC Name

(6-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(22-11-6-7-13-25(22)27)26(28)23-12-9-10-20-17-19(4-2)14-15-21(20)23/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3

InChI Key

GNPOOHZSCSYKPJ-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)CC

Synonyms

(6-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Reactant of Route 6
(6-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

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